Methyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylate is a chemical compound characterized by its boronic acid derivative structure. This compound is part of the thiazole family, which are heterocyclic aromatic organic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the boronic acid moiety makes it particularly useful in various chemical reactions, especially in cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivative Synthesis: The compound can be synthesized by reacting 2-amino-5-bromothiazole-4-carboxylate with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst under mild conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to ensure efficient production.
Types of Reactions:
Cross-Coupling Reactions: The boronic acid group in the compound facilitates Suzuki-Miyaura cross-coupling reactions with various aryl halides.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to produce thiazolines or thiazolidines.
Substitution Reactions: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl halides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: Nucleophiles such as alkyl halides or amines.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Thiazolines or thiazolidines.
Substitution Reactions: N-substituted thiazoles.
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis, particularly in cross-coupling reactions to create complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound's derivatives are explored for their therapeutic potential in various diseases. Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylate exerts its effects involves its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of biaryl compounds through the Suzuki-Miyaura reaction.
Comparison with Similar Compounds
Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate: Similar structure but with a pyridine ring instead of thiazole.
Methyl 2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar boronic acid derivative but with a different heterocyclic core.
Uniqueness: The presence of the thiazole ring in Methyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylate provides unique chemical properties and reactivity compared to pyridine or benzene derivatives. This makes it particularly useful in specific cross-coupling reactions and the synthesis of thiazole-based compounds.
Properties
IUPAC Name |
methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4S/c1-10(2)11(3,4)18-12(17-10)7-6(8(15)16-5)14-9(13)19-7/h1-5H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDMLEJMRUXXPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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